Butylone-d3 (hydrochloride)
Butylone-d3 (hydrochloride)
Butylone-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. Butylone-d3 (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Butylone-d3 (hydrochloride) (exempt preparation) is an analytical reference standard intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. Butylone-d3 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
2-(Methylamino)-3',4'-(methylenedioxy)butyrophenone-13C4,,
Butylone-d3 (hydrochloride) is intended for use as an internal standard for the quantification of butylone (hydrochloride) by GC- or LC-mass spectrometry. Butylone (hydrochloride) is characterized as a cathinone and has been identified in designer drugs sold as bath salts. Butylone-d3 (hydrochloride) is regulated as a Schedule I compound in the United States. This product is intended to be used for forensic applications.
Butylone-d3 (hydrochloride) (exempt preparation) is an analytical reference standard intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. Butylone-d3 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
2-(Methylamino)-3',4'-(methylenedioxy)butyrophenone-13C4,,
Butylone-d3 (hydrochloride) is intended for use as an internal standard for the quantification of butylone (hydrochloride) by GC- or LC-mass spectrometry. Butylone (hydrochloride) is characterized as a cathinone and has been identified in designer drugs sold as bath salts. Butylone-d3 (hydrochloride) is regulated as a Schedule I compound in the United States. This product is intended to be used for forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1231710-63-6
VCID:
VC0164105
InChI:
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3;
SMILES:
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Molecular Formula:
C12H16ClNO3
Molecular Weight:
260.73 g/mol
Butylone-d3 (hydrochloride)
CAS No.: 1231710-63-6
Cat. No.: VC0164105
Molecular Formula: C12H16ClNO3
Molecular Weight: 260.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butylone-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. Butylone-d3 (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. Butylone-d3 (hydrochloride) (exempt preparation) is an analytical reference standard intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. Butylone-d3 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS. Butylone is categorized as a cathinone. It is a metabolite of bk-DMBDB and has been detected in products sold as bath salts. Butylone-d3 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. 2-(Methylamino)-3',4'-(methylenedioxy)butyrophenone-13C4,, Butylone-d3 (hydrochloride) is intended for use as an internal standard for the quantification of butylone (hydrochloride) by GC- or LC-mass spectrometry. Butylone (hydrochloride) is characterized as a cathinone and has been identified in designer drugs sold as bath salts. Butylone-d3 (hydrochloride) is regulated as a Schedule I compound in the United States. This product is intended to be used for forensic applications. |
|---|---|
| CAS No. | 1231710-63-6 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 260.73 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3; |
| Standard InChI Key | KCJFEZQEDOBEOT-MUTAZJQDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
| SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
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